REACTION_CXSMILES
|
[N+:1](=[C:3]([C:17]([CH3:19])=[O:18])[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[O:5])=[N-:2].C(N(CC)CC)C.FC(S(O[Si:35]([CH3:38])([CH3:37])[CH3:36])(=O)=O)(F)F>C(Cl)Cl>[N+:1](=[C:3]([C:17]([O:18][Si:35]([CH3:38])([CH3:37])[CH3:36])=[CH2:19])[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)=[O:5])=[N-:2]
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)S(=O)(=O)O[Si](C)(C)C
|
Name
|
hexanes
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After removing the oily deposit
|
Type
|
CUSTOM
|
Details
|
the hexanes solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield yellow solid which
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered over Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=C)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 277 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |